molecular formula C10H12ClN3 B1480855 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098138-97-5

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480855
CAS No.: 2098138-97-5
M. Wt: 209.67 g/mol
InChI Key: UWSJUMURRISUHU-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and glutathione S-transferase. These interactions often involve the formation of covalent bonds, leading to enzyme inhibition or activation. For instance, the interaction with cytochrome P450 can result in the inhibition of metabolic pathways, affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and changes in cellular metabolism. Additionally, this compound can induce apoptosis in certain cell types, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450, resulting in the inhibition of its enzymatic activity. This binding interaction can lead to changes in gene expression, as the inhibition of cytochrome P450 affects the metabolic pathways regulated by this enzyme .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound. Long-term studies have indicated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable effects are seen. Additionally, high doses of this compound can induce severe toxicity, highlighting the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then participate in further biochemical reactions, affecting the overall metabolic flux within the cell. The interaction with cytochrome P450 also highlights the potential for drug-drug interactions, as the inhibition of this enzyme can affect the metabolism of other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain cellular compartments. Additionally, binding proteins can sequester the compound within specific tissues, affecting its overall distribution and localization. These interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of specific targeting signals can direct the compound to the mitochondria, where it can exert its effects on mitochondrial function. Additionally, post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound within the cell .

Properties

IUPAC Name

1-(2-chloroethyl)-6-cyclopropylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSJUMURRISUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
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1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
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1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.